molecular formula C4H10OS B077687 4-Mercapto-1-butanol CAS No. 14970-83-3

4-Mercapto-1-butanol

Cat. No. B077687
CAS RN: 14970-83-3
M. Wt: 106.19 g/mol
InChI Key: NEJMTSWXTZREOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mercapto compounds, including 4-mercapto-1-butanol and its derivatives, involves various chemical reactions tailored to yield specific structures. For instance, the synthesis of 2-Mercapto-4-heptanol, a related compound, is achieved through a four-step process starting with a Grignard reaction, followed by epoxidation, conversion to 1,2-epithio-4-heptanol, and reduction with LiAlH4, yielding an overall yield of about 54% (Yang et al., 2015). This methodology illustrates the complexity and efficiency of approaches used in synthesizing mercapto compounds.

Molecular Structure Analysis

The molecular structure of 4-Mercapto-1-butanol and similar compounds has been elucidated using various spectroscopic techniques. For example, the study on the synthesis and characterization of 2-Mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes provides insights into the molecular structure characterized by IR, NMR, and other spectroscopic studies, highlighting the importance of structural understanding in chemical synthesis (Chauhan et al., 1983).

Chemical Reactions and Properties

Chemical reactions involving mercapto compounds, such as 4-Mercapto-1-butanol, often exhibit specificity towards certain chemical transformations. An example is the lipase-catalyzed chemospecific O-acylation of 4-mercapto-1-butanol, which demonstrates the compound's reactivity and potential in biochemical applications (Iglesias et al., 1996).

Physical Properties Analysis

The physical properties of 4-Mercapto-1-butanol, such as solubility, boiling point, and melting point, are crucial for its application in various domains. Although specific data on 4-Mercapto-1-butanol was not detailed in the findings, the physical properties of related mercapto compounds provide a reference for understanding the behavior of these substances under different conditions.

Chemical Properties Analysis

The chemical properties of 4-Mercapto-1-butanol, including its reactivity with other compounds and its stability under various conditions, are essential for its practical applications. Studies on related compounds, such as the synthesis and application of butane-1,4-diyl bis(2-mercaptoacetate), reveal insights into the reactivity and potential uses of mercapto-functionalized materials (Pirayesh et al., 2022).

Scientific Research Applications

  • Lipase-Catalyzed Chemospecific O-Acylation : 4-Mercapto-1-butanol can undergo lipase-catalyzed chemospecific O-acylation with aliphatic carboxylic acid ethyl esters (Iglesias, Baldessari, & Gros, 1996).

  • Precursor in Beer Off-Flavor : Studies have investigated 2-mercapto-3-methyl-1-butanol, a derivative of 4-Mercapto-1-butanol, as a precursor imparting an onion-like off-flavor to beer (Noba et al., 2018).

  • Role in Fermentative Butanol Production : 4-Mercapto-1-butanol, as an alcohol, is related to butanol, which is significant in fermentative production processes, particularly in the context of biofuel production (Lee et al., 2008).

  • Isomerisation Studies : It is studied in the context of isomerisations similar to the Dimroth rearrangement, particularly in the equilibrium of 4-mercapto-1,2,3,5,7-penta-azaindenes with 4-amino-1-thia-2,3,5,7-tetra-azaindenes (Brown & Paddon-Row, 1967).

  • Preparation in Flavonoid Group : 4-Mercapto-1-butanol is involved in the preparation of vic-Mercaptoisopentanols, which belong to the flavonoid group in food, affecting their gustatory properties (Végh et al., 1993).

  • Chromatographic Separation : Its derivatives are used in the separation processes in chromatography (Day & Patton, 1959).

  • Formation Mechanism in Beer : Studies elucidate the formation mechanism of 2-mercapto-3-methyl-1-butanol in beer, revealing it as a product of hot aeration of brewer's wort (Noba et al., 2020).

  • Enzyme Catalysis in Pharmaceutical Synthesis : It plays a role in microwave-assisted enzyme catalysis for the synthesis of pharmaceutical intermediates (Yadav & Lathi, 2007).

  • Anti-Browning Agent in Food Preservation : 3-Mercapto-2-butanol, a related compound, is explored as an anti-browning agent in food preservation, particularly for fresh-cut potatoes (Xueyin et al., 2020).

  • Excess Properties in Chemical Mixtures : Its excess molar enthalpies in mixtures with other organic compounds are studied for industrial applications (Allred, Beets, & Parrish, 1995).

  • Synthesis of Odorants : It is used in the synthesis of new odorants like 2-Mercapto-4-heptanol, important in the flavor and fragrance industry (Yang et al., 2015).

Safety And Hazards

4-Mercapto-1-butanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

4-Mercapto-1-butanol has been used to form a hydrophilic sparse ionic monolayer to protect metal nanoparticles to create highly concentrated Nano-Au and Nano-Ag “Inks” that can be sintered to near-bulk conductivity at 150 °C . This suggests potential future applications in the field of nanotechnology. Additionally, the compound’s reactivity and potential in biochemical applications suggest it could have future uses in biochemistry and related fields.

properties

IUPAC Name

4-sulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c5-3-1-2-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMTSWXTZREOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338310
Record name 4-Mercapto-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercapto-1-butanol

CAS RN

14970-83-3
Record name 4-Mercapto-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Mercapto-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
LE Iglesias, A Baldessari, EG Gros - Bioorganic & Medicinal Chemistry …, 1996 - Elsevier
The lipase-catalyzed chemospecific O-acylation of 3-mercapto-1-propanol and 4-mercapto-1-butanol by several aliphatic carboxylic acid ethyl esters are described. Similar treatment on …
Number of citations: 14 www.sciencedirect.com
J Gahlaut, YS Rajput, S Meena, DK Nanda… - Analytical …, 2018 - Taylor & Francis
… Spectra of gold nanoparticles and gold nanoparticles treated with 1 mM 4-mercapto-1-butanol. 50 µl water or 1 mM 4-mercapto-1-butanol was added to 450 µl of 13.0 nM gold …
Number of citations: 3 www.tandfonline.com
Z Gokmen, B Kutlu - Phosphorus, Sulfur, and Silicon and the …, 2015 - Taylor & Francis
… To start our studies, hexachlorobutadiene 1 was reacted with the thioalcohols 2-mercaptoethanol, 4-mercapto-1-butanol and 6-mercapto-1-hexanol in aqueous ethanol in the presence …
Number of citations: 4 www.tandfonline.com
HI Peng, ZM Nuffer, BL Miller - Frontiers in Pathogen …, 2009 - spiedigitallibrary.org
… Among the nine different spacers, 4-mercapto-1-butanol and 1-decanethiol were found to yield the optimal performance as spacers, while spacers with a bulky tert-butyl group or a ring …
Number of citations: 1 www.spiedigitallibrary.org
R Solná, P Skládal - … to Fundamental and Practical Aspects of …, 2005 - Wiley Online Library
… This paper summarizes the evaluation of a biosensor where the 4-mercapto-1-butanol based SAM was formed and subsequently utilized for immobilization of laccase, peroxidase and …
АV Abakshonok, NV Karatay, IV Paribok, АN Eryomin… - 2015 - scholar.archive.org
… Gold NPs were functionalized by 4-mercapto-1-butanol (MB), 1-hexadekanthiol (HDT), 2-aminoethanethiol (AET), mercaptoundecanoic acid (MUA). If AOT concentration in the …
Number of citations: 2 scholar.archive.org
JY Baik, SS Lee, HN Hwang, KS An, Y Kim… - 한국진공학회학술 …, 2004 - dbpia.co.kr
Adsorption and thermal decomposition of 4 - Mercapto - 1 - butanol on a Si(001)2x1 Surface - 한국진공학회 학술발표회초록집 - 한국진공학회 : 논문 - DBpia …
Number of citations: 2 www.dbpia.co.kr
G Bolat, F Kuralay, G Eroglu, S Abaci - Sensors, 2013 - mdpi.com
… First, 4-mercapto-\1-butanol (MB) was coated as described in the Experimental section. The second step was to coat this modified surface with polyaniline. Figure 3(a) shows the …
Number of citations: 18 www.mdpi.com
J Cancino, SAS Machado - Electrochimica Acta, 2012 - Elsevier
… For comparison, the electrochemical performance of self-assembled monolayer of 11-mercaptoundecanoic acid, 3-mercaptopropionic acid, 4-mercapto-1-butanol and 6-mercapto-1-…
Number of citations: 29 www.sciencedirect.com
U Sivasankaran, L Reinke, SK Anand… - Sensors and Actuators B …, 2020 - Elsevier
… (1,2-dithiolan-3-yl)pentanamide (DPA-hexyl) or (R)-N-(12-(bis(pyridine-2-ylmethyl)amino)dodecyl)-5-(1,2-dithiolan-3-yl)pentanamide (DPA-dodecyl) together with 4-mercapto-1-butanol …
Number of citations: 26 www.sciencedirect.com

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